![molecular formula C₁₄H₂₂O₇ B1140570 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose CAS No. 38166-65-3](/img/structure/B1140570.png)
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose
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Overview
Description
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose (3-Acetyl-DIG) is a naturally occurring sugar molecule found in the plant kingdom, particularly in the species of the genus Fagus. It is a member of the family of galactofurans, which are a type of sugar that can be found in the cell walls of many plants. 3-Acetyl-DIG has been studied extensively due to its potential as a therapeutic agent, and its ability to act as a precursor to other biologically active molecules.
Scientific Research Applications
Chemical Synthesis
“3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose” is often used as a starting material in chemical synthesis . It can be used to prepare biologically active L-acovenose and 6-deoxy-L-idose .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Development of Pharmacological Substances
The compound finds its primary utility within the research and development of diverse pharmacological substances . These include antiviral and antitumor compounds .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is a derivative of glucose , and its 3-OH group can be directly manipulated . This suggests that it may interact with its targets through this functional group.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
It is soluble in chloroform, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.
Result of Action
Its use in proteomics research suggests that it may have effects on protein synthesis or modification.
properties
IUPAC Name |
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-AUCPDYOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose |
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